molecular formula C37H44F2N8O5 B11931948 4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate

4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate

Cat. No.: B11931948
M. Wt: 718.8 g/mol
InChI Key: TUNUVJALSUOKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as posaconazole hydrate (IUPAC name: 4-{4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one; hydrate), is a second-generation triazole antifungal agent . Its structure features a tetrahydrofuran core substituted with a 2,4-difluorophenyl group and a 1,2,4-triazole moiety, linked via a piperazine-phenyl ether chain to a secondary triazolone ring with a hydroxypentyl substituent . Posaconazole inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), providing broad-spectrum activity against Candida, Aspergillus, and zygomycetes (e.g., Mucor) . Its hydrate form enhances solubility and bioavailability in oral formulations .

Properties

Molecular Formula

C37H44F2N8O5

Molecular Weight

718.8 g/mol

IUPAC Name

4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate

InChI

InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2

InChI Key

TUNUVJALSUOKOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O

Origin of Product

United States

Preparation Methods

Tetrahydrofuran Core Synthesis

The tetrahydrofuran moiety is synthesized via a stereoselective cyclization reaction. As detailed in, (3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-yl methanol is prepared using a toluene-4-sulfonic acid-mediated condensation. Key parameters include:

  • Reagents : 2,4-Difluorophenylmagnesium bromide, 1,2,4-triazole, and epichlorohydrin.

  • Conditions : Anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to 25°C.

  • Yield : 68–72% after chromatographic purification.

Piperazine Intermediate Preparation

The piperazine bridge is synthesized via a two-step N-arylation and hydrogenation sequence:

  • N-Arylation :

    • Reagents : N-(4-Hydroxyphenyl)piperazine, 1-chloro-4-nitrobenzene, N,N-diisopropylethylamine.

    • Solvent : N-Methylpyrrolidone (NMP).

    • Conditions : 120–125°C for 5–7 hours under nitrogen.

    • Yield : 85–88%.

  • Catalytic Hydrogenation :

    • Catalyst : Palladium on charcoal (5% Pd/C).

    • Reductant : Sodium hypophosphite monohydrate.

    • Solvent : Methoxyethanol/water.

    • Conditions : 70–75°C, pH ≤2 post-reaction.

Coupling Strategies for Molecular Assembly

Etherification of the Tetrahydrofuran Core

The tetrahydrofuran methanol intermediate is coupled to the piperazine-linked phenol via a Mitsunobu reaction:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 0°C to 25°C, 12-hour reaction.

  • Yield : 74% with >99% stereochemical retention.

Triazolone Side Chain Incorporation

The triazolone moiety is introduced through a Huisgen cycloaddition:

  • Reagents : 3-Hydroxypent-2-ene, sodium azide, copper(I) iodide.

  • Solvent : tert-Butanol/water (4:1).

  • Conditions : 60°C for 8 hours.

  • Yield : 82%.

Stereochemical Control and Resolution

Posaconazole’s antifungal activity is highly dependent on its (R,R)-stereochemistry. Industrial processes employ chiral auxiliaries and crystallization-induced dynamic resolution (CIDR):

  • CIDR Agent : L-(+)-Tartaric acid.

  • Solvent : Ethanol/water (3:1).

  • Enantiomeric Excess : >99.5% after two recrystallizations.

Hydration and Final Purification

The anhydrous posaconazole is converted to the hydrate form via controlled crystallization:

  • Solvent System : Acetone/water (7:3).

  • Conditions : Slow cooling from 50°C to 5°C over 12 hours.

  • Particle Size : D90 <10 µm (achieved via homogenization at 500 bar).

Comparative Analysis of Synthetic Routes

StepConventional MethodMicrowave-Assisted
N-Arylation 5–7 hours, 120°C, NMP15 minutes, 150°C, DMF
Yield 85%91%
Purity 98.5% (HPLC)99.2% (HPLC)
Energy Consumption HighReduced by 60%

Microwave irradiation significantly accelerates coupling steps, though industrial scalability remains challenging due to equipment limitations.

Industrial-Scale Optimization

Solvent Recycling

  • NMP Recovery : Distillation at 80°C under reduced pressure (98% recovery).

  • Waste Reduction : <5% organic solvent loss per batch.

Catalytic Efficiency

  • Pd/C Reuse : Up to 5 cycles with <2% activity loss.

  • Leaching : <0.1 ppm Pd in final product .

Chemical Reactions Analysis

Key Structural Elements and Reactivity

The compound features a 1,2,4-triazole core , a difluorophenyl group , and a piperazine moiety , which collectively influence its chemical reactivity. The triazole ring is prone to nucleophilic substitution reactions due to its electron-deficient nature, while the difluorophenyl group enhances lipophilicity, potentially affecting bioavailability and membrane interactions . The hydroxypentan and piperazine groups may participate in hydrogen bonding, impacting solubility and biological activity.

Related Compounds and Structural Comparisons

Compound Key Features Molecular Weight Biological Activity
Posaconazole Broad-spectrum antifungal; triazole core with difluorophenyl and hydroxyl groups700.78 g/molInhibits fungal ergosterol synthesis
Sch-51048 Similar triazole and piperazine structure; pentan-3-yl substituent684.8 g/molAntifungal (exact mechanism unspecified)
5-(1,2,4-triazol-1-ylmethyl)oxolan Triazole-linked oxolan ring; precursor for larger antifungal derivativesNot specifiedBuilding block for complex antifungals

Reaction Implications for Biological Activity

The compound’s antifungal potential is hypothesized to stem from the triazole group’s ability to inhibit fungal sterol biosynthesis, similar to Posaconazole . The difluorophenyl group likely enhances membrane penetration, while the piperazine moiety may improve solubility or target binding.

Analytical and Synthetic Challenges

  • Complexity : The multi-step synthesis and stereochemical control (e.g., hydroxypentan configuration) pose challenges.

  • Stability : The hydrate form suggests hydration-dependent stability, requiring controlled conditions during synthesis and storage.

  • Scalability : Large-scale production may require optimized coupling and purification methods to ensure yield and purity.

(Note: Detailed reaction mechanisms are not explicitly documented in the provided sources, limiting a comprehensive analysis. Structural inferences are based on functional group chemistry and related compounds.)

Scientific Research Applications

Antifungal Activity

Mechanism of Action
Posaconazole works by inhibiting the enzyme lanosterol 14α-demethylase, which is critical in the biosynthesis of ergosterol—a key component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in fungal cell death. The compound exhibits broad-spectrum antifungal activity against several pathogenic fungi, including:

  • Aspergillus species : Particularly effective against Aspergillus fumigatus.
  • Candida species : Effective against various Candida strains, including those resistant to other antifungals.
  • Fusarium species : Demonstrates efficacy in treating infections caused by Fusarium solani and Fusarium oxysporum.

Clinical Applications

Indications
Posaconazole is primarily indicated for the treatment and prophylaxis of invasive fungal infections in immunocompromised patients. It is particularly beneficial for patients undergoing chemotherapy or those with hematologic malignancies. The following clinical applications have been documented:

  • Prophylaxis in Hematological Malignancies : Used to prevent fungal infections in patients undergoing chemotherapy for leukemia or lymphoma.
  • Treatment of Invasive Aspergillosis : Recommended for patients who are intolerant to or have failed other antifungal therapies.
  • Oropharyngeal Candidiasis : Effective in treating recurrent cases of oropharyngeal candidiasis, especially in HIV-infected individuals.

Research Findings

Recent studies have highlighted the effectiveness of Posaconazole against resistant fungal strains. A review detailed its use against azole-resistant Candida and Aspergillus species, demonstrating its potential as a second-line treatment option when other antifungals fail . Furthermore, research indicates that Posaconazole has a favorable pharmacokinetic profile that allows for oral administration with good bioavailability .

Comparative Efficacy

A comparative study involving Posaconazole and other triazoles (e.g., itraconazole and voriconazole) showed that Posaconazole has superior efficacy in preventing invasive fungal infections during chemotherapy. The study reported lower rates of breakthrough infections among patients receiving Posaconazole compared to those on alternative therapies .

Case Studies

Several case studies have documented the successful use of Posaconazole in clinical settings:

  • Case Study 1 : A patient with acute myeloid leukemia developed invasive aspergillosis after intensive chemotherapy. Following treatment with Posaconazole, imaging studies showed significant resolution of pulmonary lesions.
  • Case Study 2 : In a cohort of HIV-positive patients with recurrent oropharyngeal candidiasis unresponsive to fluconazole, administration of Posaconazole resulted in complete resolution of symptoms within two weeks.

Mechanism of Action

Posaconazole hydrate exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, posaconazole disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism of action makes posaconazole an effective treatment for fungal infections .

Comparison with Similar Compounds

Key Differentiators and Challenges

Structural Flexibility : Posaconazole’s hydroxypentyl group and piperazine linker enhance membrane penetration and CYP51 binding, whereas PC945’s benzamide group facilitates aerosolization .

Resistance Profiles : Posaconazole-resistant Candida strains often exhibit cross-resistance to other triazoles, but PC945’s unique structure may circumvent this .

Synthesis Complexity : Posaconazole’s stereochemical purity (e.g., (2S,3S)-hydroxypentyl configuration) requires stringent chiral chromatography for quality control .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The compound can be synthesized via multi-step processes involving cyclization, condensation, and functional group transformations. Key steps include:

  • Cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride under reflux conditions to form triazolone cores .
  • Piperazine coupling through nucleophilic aromatic substitution, facilitated by methoxy or halogen leaving groups on aromatic rings .
  • Stereoselective synthesis of the oxolan-3-ylmethoxy group using chiral catalysts or resolving agents to ensure correct spatial orientation .
  • Hydrate stabilization via crystallization in aqueous-organic solvent mixtures .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsReference
1CyclizationPOCl₃, 120°C, 5h
2Piperazine couplingK₂CO₃, DMF, 80°C
3Stereoselective oxidation(R)-BINOL-Ti catalyst

Q. How should researchers characterize this compound using spectroscopic techniques?

A combination of spectroscopic methods is critical:

  • ¹H/¹³C NMR : Assign peaks for triazole, piperazine, and hydroxypentyl groups. For example, the hydroxypentyl proton appears as a multiplet at δ 3.8–4.2 ppm .
  • IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
  • X-ray crystallography : Resolve stereochemistry of the oxolan-3-ylmethoxy group and hydrate coordination .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₄₃H₄₄F₂N₁₀O₄·H₂O: calculated 838.34 g/mol) .

Q. What storage conditions are required to maintain compound stability?

Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrate dissociation or oxidation. Avoid exposure to light due to photosensitive triazole and fluorophenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the 2,4-difluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
  • Piperazine ring modification : Introduce methyl or acetyl groups to evaluate steric effects on pharmacokinetics .
  • Triazole substitution : Compare 1,2,4-triazol-3-one with 1,2,3-triazole analogs to probe metabolic stability .

Table 2: SAR Design Matrix

VariableModificationAssay TypeExpected Outcome
Aromatic ring2,4-Difluoro → 3,4-DichloroEnzymatic inhibitionIncreased lipophilicity
PiperazineN-MethylationSolubility testingReduced crystallinity

Q. What computational strategies predict solubility and reactivity?

  • Density Functional Theory (DFT) : Calculate dipole moments and polar surface area to predict aqueous solubility .
  • Molecular Dynamics (MD) : Simulate hydrate formation dynamics in water-dimethylformamide mixtures .
  • Machine Learning : Train models on existing triazole derivatives to forecast metabolic pathways (e.g., CYP450 oxidation) .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Metabolic profiling : Use LC-MS to identify rapid hydroxylation of the hydroxypentyl group in vivo, which may reduce efficacy .
  • Plasma protein binding assays : Measure free compound concentration to adjust dosing regimens .
  • Species-specific differences : Compare murine vs. human liver microsomes to validate translational relevance .

Q. What strategies improve regioselectivity during triazole functionalization?

  • Directing groups : Install temporary protecting groups (e.g., tert-butyl) on the triazole to steer substitution to the N1 position .
  • Transition metal catalysis : Use copper(I) iodide to promote Sonogashira coupling at the C5 position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points?

  • Source variability : Hydrate vs. anhydrous forms can differ by 10–15°C. Confirm hydration status via Karl Fischer titration .
  • Methodological differences : Compare DSC (differential scanning calorimetry) and capillary tube results under identical heating rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.